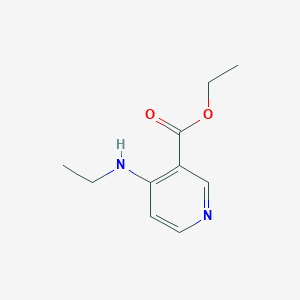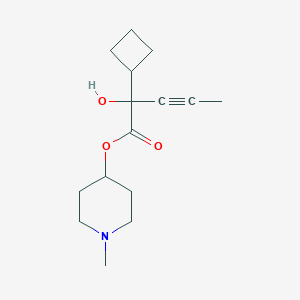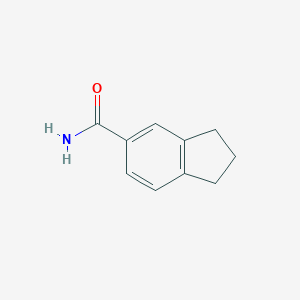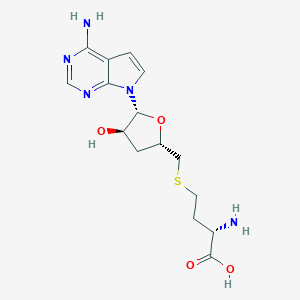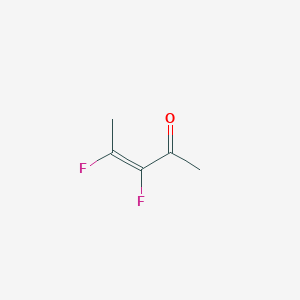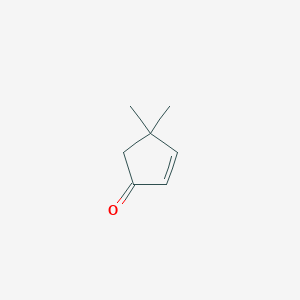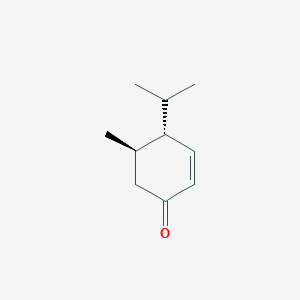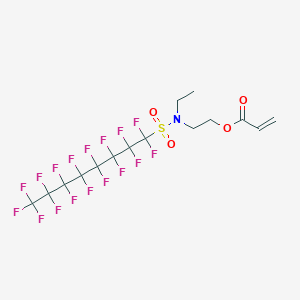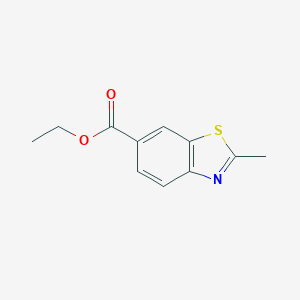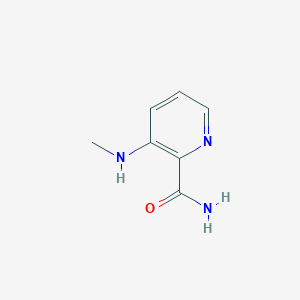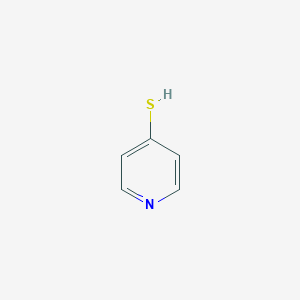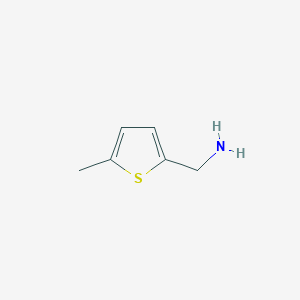
(5-Methylthiophen-2-yl)methanamine
Übersicht
Beschreibung
(5-Methylthiophen-2-yl)methanamine, also known as 5-MTMA, is an organic compound with a molecular formula of C6H9NS. It is a colorless, water-soluble liquid that is used in a variety of scientific research applications. 5-MTMA has a range of biochemical and physiological effects, and is used in both in vivo and in vitro experiments.
Wissenschaftliche Forschungsanwendungen
It’s worth noting that compounds like this can be used in a variety of ways in scientific research, depending on their chemical properties and the specific needs of the experiment. For example, they might be used as building blocks in the synthesis of more complex molecules, as reagents in chemical reactions, or as probes to study biological systems. The specific methods of application and the results obtained would depend on the details of the individual experiment.
- This compound is a type of organonitrogen compound and is often used in the field of organic chemistry . It might be used as building blocks in the synthesis of more complex molecules, or as reagents in chemical reactions .
- It’s mentioned that this compound could be used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is often used to discover new drug targets, understand disease processes, and develop diagnostic tests.
- Compounds like this one can be used in coordination chemistry , which involves the study of compounds that have a central atom (usually a metal) surrounded by several ion or molecule ligands.
- These compounds can also be used in polymer industries . They might be used in the synthesis of polymers, which are large molecules made up of repeating subunits.
- They can be used in the production of pigments and dyes . These compounds might be used to create colors in a variety of products, from paints to textiles.
Organic Chemistry
Proteomics Research
Coordination Chemistry
Polymer Industries
Pigments and Dyes
Agriculture
- This compound is a type of organonitrogen compound and is often used in the field of organic chemistry . It might be used as building blocks in the synthesis of more complex molecules, or as reagents in chemical reactions .
- It’s mentioned that this compound could be used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is often used to discover new drug targets, understand disease processes, and develop diagnostic tests.
- Compounds like this one can be used in coordination chemistry , which involves the study of compounds that have a central atom (usually a metal) surrounded by several ion or molecule ligands.
- These compounds can also be used in polymer industries . They might be used in the synthesis of polymers, which are large molecules made up of repeating subunits.
- They can be used in the production of pigments and dyes . These compounds might be used to create colors in a variety of products, from paints to textiles.
Organic Chemistry
Proteomics Research
Coordination Chemistry
Polymer Industries
Pigments and Dyes
Agriculture
Eigenschaften
IUPAC Name |
(5-methylthiophen-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NS/c1-5-2-3-6(4-7)8-5/h2-3H,4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBYYXLOEBELSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50401841 | |
| Record name | (5-methylthiophen-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methylthiophen-2-yl)methanamine | |
CAS RN |
104163-34-0 | |
| Record name | (5-methylthiophen-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-methylthiophen-2-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

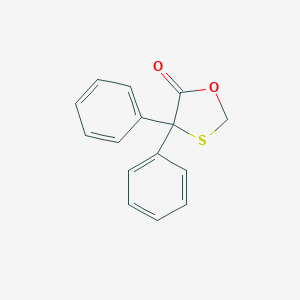
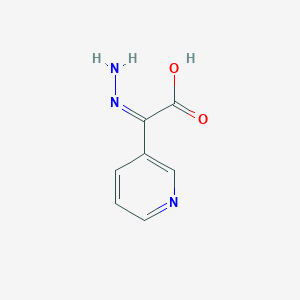
![3-amino-5H-benzo[b][1,4]benzothiazepin-6-one](/img/structure/B10412.png)
